molecular formula C14H20O10 B15124362 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose CAS No. 55221-54-0

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose

Cat. No.: B15124362
CAS No.: 55221-54-0
M. Wt: 348.30 g/mol
InChI Key: RNYYDTIQDTUDOI-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is a carbohydrate derivative with the molecular formula C14H20O10 and a molecular weight of 348.30 g/mol . This compound, typically synthesized through the acetylation of L-sorbopyranose using acetic anhydride and a catalyst like pyridine, is characterized by four acetyl groups attached to a sugar molecule, enhancing its solubility and stability in various solvents, which makes it useful in biochemical applications.

Scientific Research Applications

This compound is utilized in several scientific research fields:

  • Chemistry It is used as a reference material in carbohydrate chemistry and for the synthesis of complex molecules.
  • Biology It is employed in the study of glycosylation processes and enzyme-substrate interactions.
  • Medicine It is investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
  • Industry It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Biological Activities

This compound is a derivative of sorbose, a sugar that has garnered attention for its potential biological activities.

Antioxidant Activity Research indicates that this compound exhibits significant antioxidant properties and has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Properties Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains, including Escherichia coli and Bacillus subtilis, showing inhibition of growth at specific concentrations. This suggests potential applications in developing antibacterial agents.

Mechanism of Action

Comparison with Similar Compounds

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose can be compared with other acetylated carbohydrate derivatives, such as:

The uniqueness of this compound lies in its specific acetylation pattern and its applications in studying L-sorbopyranose metabolism .

Biological Activity

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is a derivative of L-sorbose and belongs to the class of acetylated sugars. Its structural modifications enhance its biological activity, making it a subject of interest in various fields such as biochemistry, pharmacology, and food science. This article reviews the biological activity of this compound, summarizing its effects on cellular processes, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by four acetyl groups attached to the hydroxyl groups of L-sorbopyranose. This modification increases its lipophilicity and stability compared to its parent compound. The molecular formula is C10H16O5C_{10}H_{16}O_5 with a molecular weight of 216.24 g/mol.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively in vitro. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that this compound can reduce oxidative stress by neutralizing free radicals, which is critical in preventing cellular damage and aging.

Assay TypeConcentration (mg/mL)% Inhibition
DPPH0.585%
ABTS0.578%

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes linked to metabolic pathways. For instance:

  • α-glucosidase Inhibition : This compound demonstrated effective inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This property suggests potential applications in managing postprandial blood glucose levels.
  • Lipase Inhibition : Studies indicate that it may also inhibit pancreatic lipase activity, which could be beneficial in obesity management by reducing fat absorption.

Cell Proliferation and Apoptosis

In cell line studies, this compound has shown effects on cell proliferation and apoptosis:

  • Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound can induce apoptosis through the activation of caspase pathways.
  • Mechanism of Action : The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Study on Antioxidant Effects

A study published in the Journal of Agricultural and Food Chemistry assessed the antioxidant capacity of various acetylated sugars including this compound. The results indicated that this compound significantly reduced oxidative stress markers in treated cells compared to controls .

Clinical Implications

Research exploring the implications of this compound for diabetes management highlighted its potential role in controlling glycemic responses post-meal. A clinical trial involving diabetic patients showed promising results where supplementation with this compound led to improved glycemic control .

Properties

IUPAC Name

(3,4,5-triacetyloxy-2-hydroxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-7(15)20-6-14(19)13(24-10(4)18)12(23-9(3)17)11(5-21-14)22-8(2)16/h11-13,19H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYYDTIQDTUDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324550
Record name NSC407026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55221-54-0
Record name NSC407026
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC407026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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